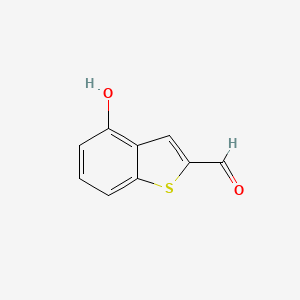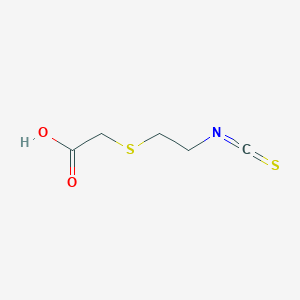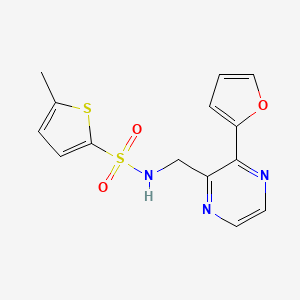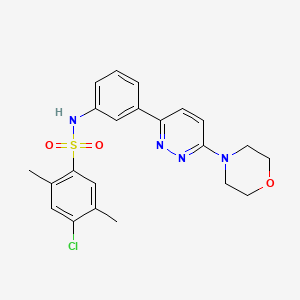
4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups and structural features
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Key steps may include:
Benzene Sulfonation: The initial step involves sulfonating benzene to introduce the sulfonamide group.
Chlorination: Chlorination of the benzene ring at the appropriate positions to introduce chlorine atoms.
Methylation: Introduction of methyl groups at the 2 and 5 positions of the benzene ring.
Coupling with Morpholine: The morpholine moiety is introduced through a coupling reaction with the appropriate pyridazine derivative.
Final Functionalization: The phenyl group is attached to complete the structure.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to more reduced forms.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for chlorination and methyl iodide (CH3I) for methylation are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The morpholine and pyridazine moieties may also play a role in the compound's biological activity by interacting with cellular components.
類似化合物との比較
4-Chloro-2,6-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
This compound
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of the morpholine and pyridazine moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRRFJGPJADSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
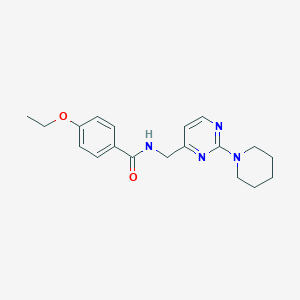
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
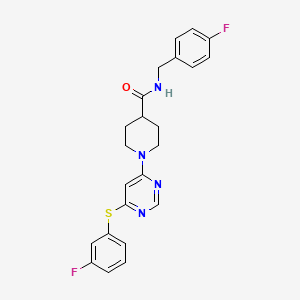
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)
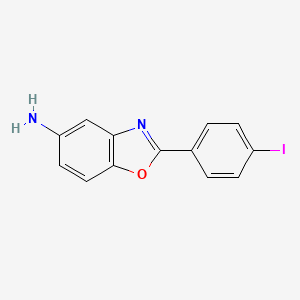
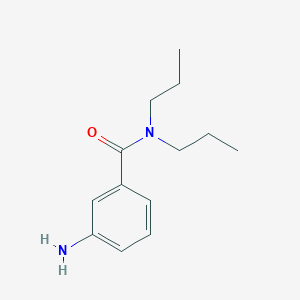
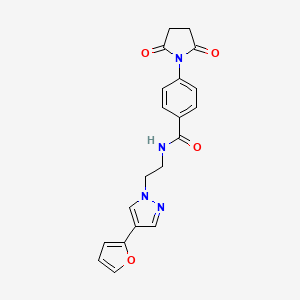
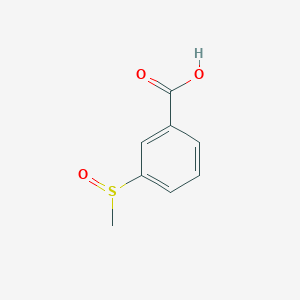
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
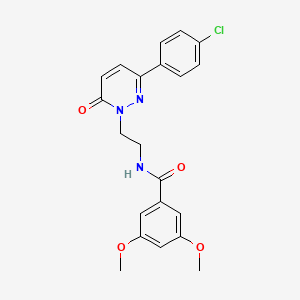
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
